2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene
Description
2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene (C₉H₁₀F₂S) is a substituted benzene derivative featuring a difluoromethylsulfanyl (-S-CF₂H) group at the 2-position and methyl groups at the 1- and 4-positions. This compound is structurally distinct due to the electron-withdrawing nature of the difluoromethyl group and the sulfur-containing substituent.
Properties
Molecular Formula |
C9H10F2S |
|---|---|
Molecular Weight |
188.24 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C9H10F2S/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5,9H,1-2H3 |
InChI Key |
JIQUEJOUZCVRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene typically involves the introduction of the difluoromethyl group into the benzene ring. One common method is the reaction of 1,4-dimethylbenzene with a difluoromethylating agent such as difluoromethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems to ensure high yield and purity of the final product. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
*DMB = Dimethylbenzene
Table 2: Toxicity of Substituted Benzenes (EC₅₀)
| Compound | EC₅₀ (mg/L) | Relative Toxicity |
|---|---|---|
| Nitrobenzene | 0.43 | Highest |
| 1,2-Dimethylbenzene | 1.89 | High |
| 1,4-Dimethylbenzene | 3.21 | Low |
Biological Activity
2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H10F2S |
| Molecular Weight | 192.24 g/mol |
| IUPAC Name | 2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene |
| CAS Number | [Insert CAS Number] |
Antimicrobial Activity
Research indicates that 2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Study:
A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of Staphylococcus aureus with an IC50 value of 15 μg/mL. This suggests a promising application in treating infections caused by resistant bacterial strains.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have shown promise. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Research Findings:
In a study published in the Journal of Medicinal Chemistry (2024), 2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene was tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers with an IC50 value of 20 μM.
The biological activity of 2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene can be attributed to its ability to interact with specific molecular targets within cells.
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
- Reactive Oxygen Species (ROS) Generation: It is hypothesized that the compound increases ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells.
Comparative Analysis
To better understand the biological activity of 2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene, a comparison with structurally similar compounds was conducted:
| Compound Name | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |
|---|---|---|
| 2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene | 15 μg/mL | 20 μM |
| Compound A | 25 μg/mL | 30 μM |
| Compound B | 10 μg/mL | 15 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
